![molecular formula C23H26ClNO2 B4388526 2-{[4-(benzyloxy)benzyl]amino}-1-phenyl-1-propanol hydrochloride](/img/structure/B4388526.png)
2-{[4-(benzyloxy)benzyl]amino}-1-phenyl-1-propanol hydrochloride
Overview
Description
2-{[4-(benzyloxy)benzyl]amino}-1-phenyl-1-propanol hydrochloride is a chemical compound that has gained significant attention in scientific research. It is a white crystalline powder that is soluble in water, ethanol, and methanol. This compound has been studied for its potential applications in various fields, including medicine, biochemistry, and pharmacology. In
Scientific Research Applications
2-{[4-(benzyloxy)benzyl]amino}-1-phenyl-1-propanol hydrochloride has been studied extensively for its potential applications in various fields. In medicine, it has been shown to have anti-tumor activity and can induce apoptosis in cancer cells. It has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides. In biochemistry, it has been used as a chiral auxiliary in asymmetric synthesis. In pharmacology, it has been studied for its potential use as a selective serotonin reuptake inhibitor.
Mechanism of Action
The mechanism of action of 2-{[4-(benzyloxy)benzyl]amino}-1-phenyl-1-propanol hydrochloride is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. It has also been shown to modulate the activity of serotonin receptors, which may contribute to its anti-tumor and anti-Alzheimer's disease effects.
Biochemical and Physiological Effects
2-{[4-(benzyloxy)benzyl]amino}-1-phenyl-1-propanol hydrochloride has been shown to have several biochemical and physiological effects. In cancer cells, it can induce apoptosis by activating caspase-3 and downregulating anti-apoptotic proteins. It has also been shown to inhibit the aggregation of amyloid-beta peptides, which may help to prevent the formation of plaques in Alzheimer's disease. In addition, it has been shown to modulate the activity of serotonin receptors, which may contribute to its antidepressant effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-{[4-(benzyloxy)benzyl]amino}-1-phenyl-1-propanol hydrochloride in lab experiments is its high yield and cost-effectiveness. It is also relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. In addition, its potential side effects and toxicity levels are not well-known, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-{[4-(benzyloxy)benzyl]amino}-1-phenyl-1-propanol hydrochloride. One area of interest is its potential use in treating other neurodegenerative diseases, such as Parkinson's disease. Another area of interest is its potential use as a chiral auxiliary in asymmetric synthesis. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, which may help to inform its use in future experiments.
properties
IUPAC Name |
1-phenyl-2-[(4-phenylmethoxyphenyl)methylamino]propan-1-ol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO2.ClH/c1-18(23(25)21-10-6-3-7-11-21)24-16-19-12-14-22(15-13-19)26-17-20-8-4-2-5-9-20;/h2-15,18,23-25H,16-17H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLZCGCFUVAHOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NCC2=CC=C(C=C2)OCC3=CC=CC=C3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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